(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

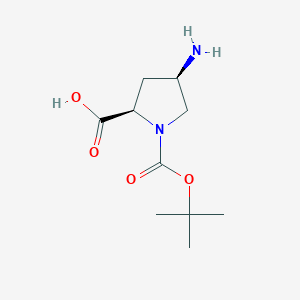

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 4-aminopyrrolidine with a Boc group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 4-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under suitable conditions.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, which can then be replaced with other functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and substituted pyrrolidines. These derivatives can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is in peptide synthesis . This compound serves as a crucial building block for creating complex peptides, which are essential for developing therapeutic agents. The Boc group provides a protective function that facilitates selective reactions during synthesis, ensuring high yields and purity of the final products .

Drug Discovery

In the realm of drug discovery , this compound is utilized to modify drug candidates to enhance their biological activity. Its structural properties allow researchers to create derivatives with improved efficacy against various diseases, particularly in targeting neurological and cardiovascular conditions . The compound can also be involved in the development of enzyme inhibitors, which play a vital role in pharmacological therapies .

Bioconjugation

The functional groups present in this compound facilitate bioconjugation processes . This application is critical for developing targeted therapies and diagnostic agents in the biomedical field. By linking this compound to other biomolecules, researchers can create conjugates that enhance specificity and efficacy in therapeutic applications .

Research in Neuroscience

This compound is also significant in neuroscience research , where it can be used to study neuroactive peptides. Understanding these peptides is crucial for developing treatments for neurological disorders such as Alzheimer's disease and depression. The ability to modify the compound allows scientists to explore various analogs that may exhibit neuroprotective properties .

Custom Synthesis

Due to its versatile reactivity, this compound is often employed in custom synthesis projects . Researchers can tailor compounds for specific applications across various scientific fields, including organic chemistry and material science. This adaptability makes it an invaluable tool for chemists aiming to innovate new chemical entities .

Industrial Applications

In addition to its research applications, this compound finds use in industrial applications such as the production of fine chemicals and reagents for various chemical processes. Its role as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in both academic and commercial settings .

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Used in synthesizing neuropeptides with enhanced activity |

| Drug Discovery | Modifications to enhance drug efficacy | Derivatives show improved binding affinity in target assays |

| Bioconjugation | Linking with biomolecules for targeted therapies | Successful conjugates developed for cancer therapies |

| Neuroscience Research | Study of neuroactive peptides | Analog studies show potential neuroprotective effects |

| Custom Synthesis | Tailoring compounds for specific needs | New synthetic routes developed using this compound |

| Industrial Applications | Production of fine chemicals and reagents | Utilized as an intermediate in large-scale syntheses |

Mécanisme D'action

The mechanism of action of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

(2R,4R)-4-Methylpiperidine-2-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring, altering its chemical properties.

(2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acid: Features a thiazolidine ring and a mercapto group, providing different reactivity and biological activity.

Uniqueness

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Activité Biologique

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives, characterized by its tert-butyloxycarbonyl (Boc) protecting group on the amine. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, including neurotransmitter modulation, antioxidant properties, and anticancer effects. This article provides a detailed examination of its biological activity, supported by research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O4. The presence of the Boc group enhances stability during chemical reactions and allows for selective coupling in peptide synthesis. The compound features a pyrrolidine ring with an amino group at the fourth position and a carboxylic acid group at the second position.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Neurotransmitter Modulation : It has been shown to interact with metabotropic glutamate receptors (mGluRs), which are crucial in various neurological processes. Specifically, (2R,4R)-APDC (a related compound) acts as a selective agonist for mGluRs negatively coupled to adenylate cyclase, influencing neurotransmitter release and neuronal excitability .

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress within biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species.

- Anticancer Properties : Several studies indicate that pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis. The structural features of this compound may contribute to these effects through interactions with cellular signaling pathways involved in cancer progression.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The Boc group provides steric protection that allows selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity towards target proteins.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminopyrrolidine | Lacks Boc protecting group | More reactive due to free amine |

| 1-Boc-4-Aminobutanoic Acid | Similar backbone but longer chain | Different steric hindrance affecting reactivity |

| 2-Pyrrolidinone | Lactam structure | Exhibits different biological activities |

| 3-Aminopropanoic Acid | Shorter carbon chain | Primarily involved in neurotransmitter synthesis |

The unique stereochemistry and functional groups of this compound provide distinct reactivity patterns and biological profiles compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Neuroprotective Effects : Research indicates that selective activation of mGluRs can lead to neuroprotective effects in models of neurodegenerative diseases. For instance, studies have shown that compounds like (2R,4R)-APDC can reduce symptoms in Parkinson's disease models by modulating glutamate signaling pathways .

- Anticancer Activity : Investigations into the anticancer properties of pyrrolidine derivatives have demonstrated their ability to inhibit tumor growth in vitro. In particular, derivatives have been noted for inducing apoptosis in various cancer cell lines.

- Antioxidant Studies : Experimental assessments have revealed that the compound can scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models.

Propriétés

IUPAC Name |

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564612 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-98-1 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.